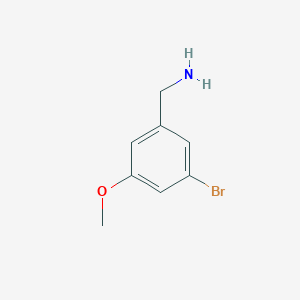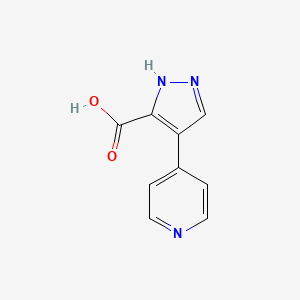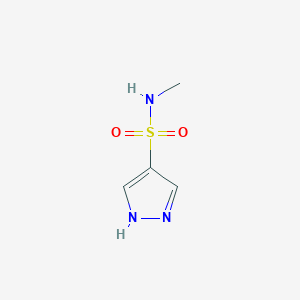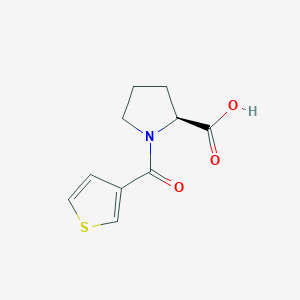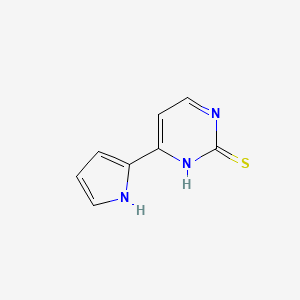
4-(1H-pyrrol-2-yl)pyrimidine-2-thiol
描述
“4-(1H-pyrrol-2-yl)pyrimidine-2-thiol” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound is part of the pyrimidine class of compounds, which are aromatic heterocyclic compounds known for their wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of “this compound” likely involves a pyrrolidine ring attached to a pyrimidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of “4-(1H-pyrrol-2-yl)pyrimidine-2(1H)-thione”, also known as “4-(1H-pyrrol-2-yl)pyrimidine-2-thiol”, focusing on six unique applications:
Anticancer Activity
4-(1H-pyrrol-2-yl)pyrimidine-2(1H)-thione: has shown potential as an anticancer agent. Its derivatives have been studied for their ability to inhibit the proliferation of various cancer cell lines, including breast and gastric cancer cells . The compound’s mechanism often involves the inhibition of specific kinases or signaling pathways crucial for cancer cell survival and proliferation.
Antifibrotic Properties
This compound has been investigated for its antifibrotic properties, particularly in the context of liver fibrosis. Studies have shown that derivatives of pyrimidine can effectively inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture, indicating potential as a novel antifibrotic drug . This application is significant for treating conditions like hepatic fibrosis, where excessive collagen deposition leads to liver dysfunction.
Antimicrobial Activity
4-(1H-pyrrol-2-yl)pyrimidine-2(1H)-thione: and its derivatives have been explored for their antimicrobial properties. These compounds have demonstrated activity against a range of bacterial and fungal pathogens, making them potential candidates for developing new antimicrobial agents . Their effectiveness against resistant strains is particularly noteworthy in the ongoing battle against antibiotic resistance.
Antiviral Applications
Research has also focused on the antiviral potential of this compound. Pyrimidine derivatives have been found to exhibit activity against various viruses, including those responsible for significant human diseases . The mechanism often involves the inhibition of viral replication or the disruption of viral protein functions, making these compounds promising candidates for antiviral drug development.
Anti-inflammatory Effects
The anti-inflammatory properties of 4-(1H-pyrrol-2-yl)pyrimidine-2(1H)-thione have been studied in various models of inflammation. These compounds can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators . This application is crucial for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes, which can be crucial in various therapeutic contexts. For example, its derivatives have shown inhibitory activity against enzymes like fibroblast growth factor receptors (FGFRs), which are involved in cancer progression . Enzyme inhibition is a critical mechanism in drug development, targeting diseases where enzyme dysregulation plays a key role.
未来方向
The future directions for research on “4-(1H-pyrrol-2-yl)pyrimidine-2-thiol” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .
作用机制
Target of Action
Similar compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them attractive targets for cancer therapy .
Mode of Action
Related compounds have been shown to inhibit fgfrs, thereby disrupting the fgfr signaling pathway . This disruption can lead to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The FGFR signaling pathway, which is involved in organ development, cell proliferation and migration, angiogenesis, and other processes, is likely affected by 4-(1H-pyrrol-2-yl)pyrimidine-2(1H)-thione . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt .
Result of Action
Similar compounds have been shown to inhibit breast cancer cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of cancer cells .
属性
IUPAC Name |
6-(1H-pyrrol-2-yl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c12-8-10-5-3-7(11-8)6-2-1-4-9-6/h1-5,9H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEVHLYIRDEOKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=CC=NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301270499 | |
| Record name | 6-(1H-Pyrrol-2-yl)-2(1H)-pyrimidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189749-69-6 | |
| Record name | 6-(1H-Pyrrol-2-yl)-2(1H)-pyrimidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189749-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1H-Pyrrol-2-yl)-2(1H)-pyrimidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




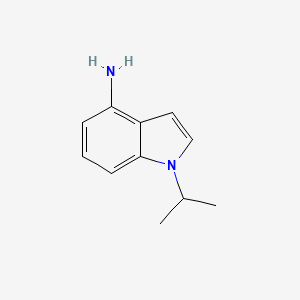
![Ethyl 7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3045986.png)
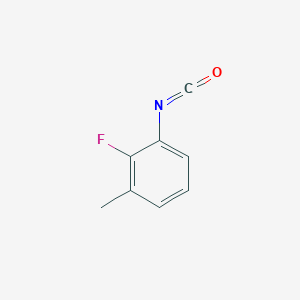
![[7-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B3045990.png)
![[4-(Cyclopentanesulfonyl)phenyl]boronic acid](/img/structure/B3045992.png)
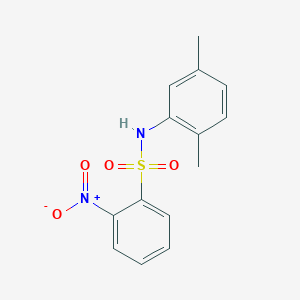
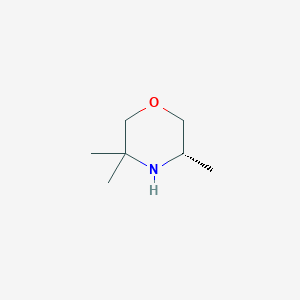

![1-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B3045998.png)
